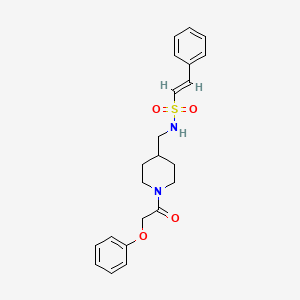
(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the class of sulfonamides and has been found to exhibit promising biological activity against various disease targets.
Mecanismo De Acción
The mechanism of action of (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide involves the inhibition of specific enzymes and proteins that are involved in disease progression. For example, this compound has been found to inhibit the activity of histone deacetylases (HDACs) which are involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of HIV and other viruses. In addition, this compound has been found to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide in lab experiments include its potent biological activity against various disease targets, its relatively easy synthesis, and its low toxicity. However, limitations include its poor solubility in water and its potential for off-target effects.
Direcciones Futuras
There are a number of future directions for research involving (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide. These include:
1. Further studies to elucidate the mechanism of action of this compound against various disease targets.
2. Development of more potent derivatives of this compound.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Development of novel drug delivery systems for this compound.
5. Investigation of the potential of this compound as a therapeutic agent for other diseases beyond cancer and viral infections.
Conclusion:
This compound is a chemical compound that exhibits potent biological activity against various disease targets. Its mechanism of action involves the inhibition of specific enzymes and proteins that are involved in disease progression. This compound has a number of biochemical and physiological effects and has potential therapeutic applications in the treatment of various diseases. Further research is needed to fully elucidate the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide involves the reaction of 2-amino-4-(2-phenoxyacetyl)piperidine with 2-chloroethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under suitable conditions and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Studies have shown that this compound exhibits potent activity against cancer cells, HIV, and other viral infections. It has also been found to have anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
(E)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c25-22(18-28-21-9-5-2-6-10-21)24-14-11-20(12-15-24)17-23-29(26,27)16-13-19-7-3-1-4-8-19/h1-10,13,16,20,23H,11-12,14-15,17-18H2/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHGPTWHNVWICC-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
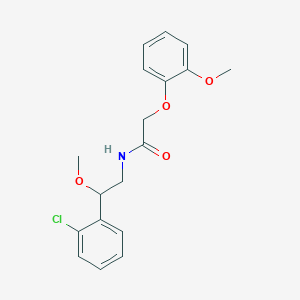
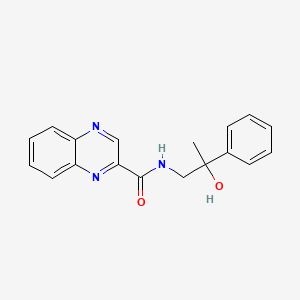

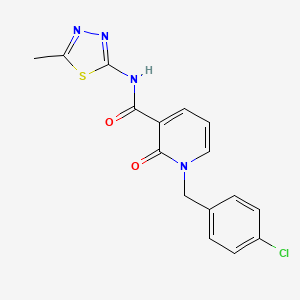
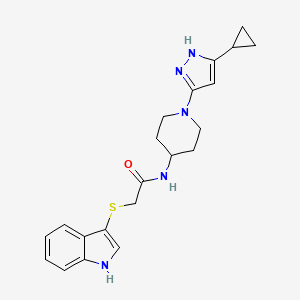
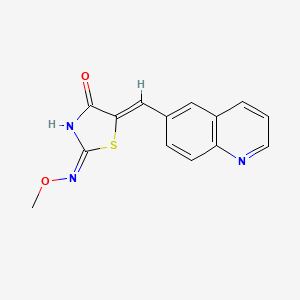

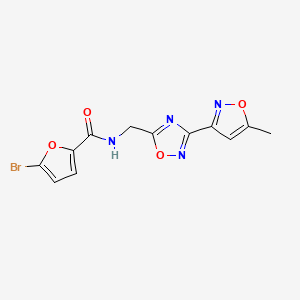
![N-benzyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide](/img/structure/B2898338.png)
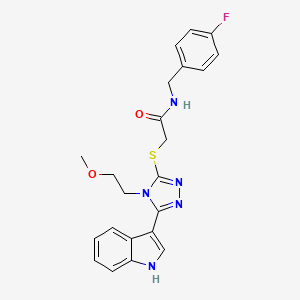
![15-Hydroxy-17-thia-2,12,14-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,8,11(16),14-pentaen-13-one](/img/structure/B2898340.png)
![3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898341.png)
![6-Tert-butyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2898342.png)